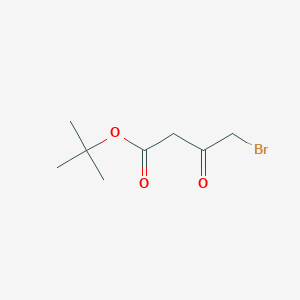

tert-Butyl 4-bromo-3-oxobutanoate

Description

tert-Butyl 4-bromo-3-oxobutanoate (CAS: Not explicitly provided in evidence) is a brominated ester characterized by a tert-butyl ester group, a ketone (oxo) moiety at the C3 position, and a bromine substituent at the C4 position of the butanoate chain. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions and ketone-based transformations.

Properties

CAS No. |

74530-57-7 |

|---|---|

Molecular Formula |

C8H13BrO3 |

Molecular Weight |

237.09 g/mol |

IUPAC Name |

tert-butyl 4-bromo-3-oxobutanoate |

InChI |

InChI=1S/C8H13BrO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 |

InChI Key |

ZDJPNMVEZZVIMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-bromo-3-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of tert-butyl acetoacetate. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of new esters, amides, or thioesters.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

tert-Butyl 4-bromo-3-oxobutanoate serves as an essential intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of various bioactive compounds, including pharmaceuticals and agrochemicals. Its bromo substituent enhances its reactivity, making it a versatile building block for further transformations.

Reactivity and Mechanisms

The compound can undergo several reactions, including nucleophilic substitutions and condensation reactions. For instance, it can react with amines to form amides or with alcohols to produce esters. The presence of the keto group allows for additional reactions such as Michael additions or aldol condensations, expanding its applicability in synthetic organic chemistry.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound is used to investigate enzyme mechanisms and develop enzyme inhibitors. Its structure enables it to interact with various enzymes, potentially leading to the discovery of new therapeutic agents targeting metabolic pathways.

Case Study: Enzyme Inhibitors

A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in metabolic processes. The results indicated that modifications to the compound's structure could enhance its potency as an inhibitor, paving the way for drug development targeting metabolic disorders.

Pharmaceutical Development

Synthesis of Pharmaceuticals

The compound plays a crucial role in the synthesis of pharmaceuticals, particularly those aimed at treating metabolic diseases. Its ability to serve as a precursor for more complex structures makes it indispensable in medicinal chemistry.

| Application Area | Details |

|---|---|

| Pharmaceuticals | Used in synthesizing drugs targeting metabolic pathways. |

| Agrochemicals | Intermediate in the production of agricultural chemicals. |

| Dyes and Specialty Chemicals | Acts as a reagent in dye synthesis and other specialty chemicals. |

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals. Its efficiency as an intermediate helps streamline the manufacturing processes of various chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 4-bromo-3-oxobutanoate, it is essential to compare it with structurally or functionally related compounds. Below is a structured analysis:

Functional Group Analogues

| Compound Name | Key Functional Groups | Reactivity/Applications | Stability Considerations |

|---|---|---|---|

| This compound | Ester, bromo, ketone | Nucleophilic substitution, ketone chemistry | Hydrolysis-sensitive ester; bromine may undergo elimination |

| Ethyl 4-bromoacetoacetate | Ester, bromo, ketone | Similar reactivity as above | Less steric protection; higher hydrolysis risk |

| tert-Butyl 3-oxobutanoate | Ester, ketone | Ketone alkylation | Lacks bromine; reduced electrophilicity |

The bromine atom enhances electrophilicity at C4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence of such applications is absent in the provided sources .

Spectroscopic Differentiation

highlights the use of NMR spectroscopy for structural elucidation of compounds like Zygocaperoside and Isorhamnetin-3-O glycoside. Applying similar methods to this compound would reveal distinct signals:

- ¹H-NMR: tert-butyl group: Singlet at ~1.4 ppm (9H). Ketone (C=O): No direct proton signal but influences adjacent protons. Bromine-induced deshielding: Protons near Br may show downfield shifts (e.g., H-4 at ~3.5–4.0 ppm).

- ¹³C-NMR :

- Ester carbonyl: ~170 ppm.

- Brominated carbon (C4): ~30–40 ppm (typical for C-Br).

Comparatively, non-brominated analogues (e.g., tert-butyl 3-oxobutanoate) lack the bromine-related shifts, simplifying their spectra .

Toxicity and Environmental Impact

For example, revisions to the Toxics Release Inventory (TRI) for lead and zinc compounds highlight the importance of accurate reporting for halogenated organics.

Substructure Analysis

discusses data mining for carcinogenicity prediction via substructure identification. Applying this approach, this compound contains substructures (e.g., α-bromo ketone) associated with alkylating activity. Such motifs are critical in medicinal chemistry but may raise toxicity concerns if unmodified .

Biological Activity

tert-Butyl 4-bromo-3-oxobutanoate (C8H13BrO3) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl alcohol with bromoacetone or related brominated compounds. The process can be optimized using various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound has been identified as a significant intermediate in the production of pharmaceuticals and agricultural chemicals .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In one study, derivatives of 4-oxobutanoates were synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. The results showed that compounds with longer alkyl chains demonstrated increased antimicrobial efficacy, suggesting a structure-activity relationship that favors longer carbon chains for enhanced activity .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. The inhibitory activity of this compound against tyrosinase was assessed alongside other derivatives. The compound showed moderate inhibitory effects, with IC50 values indicating potential for use in cosmetic formulations aimed at reducing hyperpigmentation .

| Compound | IC50 (μM) | % Inhibition at 500 μM |

|---|---|---|

| Kojic Acid | 21.8 ± 1.7 | - |

| This compound | - | Moderate |

| Carvacrol derivatives | 128.8 - 244.1 | 72.8 - 100% |

Study on Structure-Activity Relationship

In a comparative study on the structure-activity relationship of various alkyl derivatives, it was found that tert-butyl derivatives generally exhibited better inhibitory activity than their methyl or ethyl counterparts. This suggests that the bulkiness and hydrophobic nature of the tert-butyl group may enhance binding interactions with the enzyme's active site .

Application in Pharmaceutical Development

This compound has been explored as an intermediate in the synthesis of bioactive compounds, particularly those targeting resistant bacterial strains. Its structural features allow for modifications that can lead to enhanced biological activity against pathogens, making it a valuable compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.